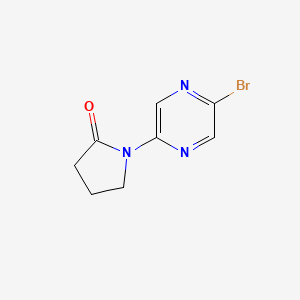
1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one
描述
1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidinone ring and a bromopyrazine moiety. The molecular formula is C8H8BrN3O, with a molecular weight of 232.07 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H8BrN3O |
| Molecular Weight | 232.07 g/mol |
| Canonical SMILES | C1CC(=O)N(C1)C2=NC(=C(N2)Br)C=N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study synthesized a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM in Jurkat cells, indicating potent antiproliferative activity .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects involves several pathways:
- Cell Cycle Arrest: BPU was shown to induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .
- Antiangiogenic Activity: In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that BPU inhibited angiogenesis, suggesting its potential to restrict tumor growth by preventing blood vessel formation .
- Molecular Interactions: Computational docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and angiogenesis .
Case Studies
A recent publication detailed the synthesis and evaluation of BPU as an anticancer agent. The study employed various in vitro assays to assess cell viability and proliferation rates across different cancer cell lines. The findings suggested that BPU could serve as a lead compound for further development into effective anticancer therapies .
Summary of Findings
The biological activity of this compound derivatives shows promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis through multiple mechanisms. Further research is warranted to explore their full therapeutic potential and optimize their efficacy.
属性
IUPAC Name |
1-(5-bromopyrazin-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRIXVTYIJOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















